molecular formula C17H9Cl3N2O2 B11998540 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid

Cat. No.: B11998540
M. Wt: 379.6 g/mol
InChI Key: KWLXAZQQCTWWMY-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is a synthetic organic compound characterized by its pyrimidine core substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the carboxylation of the pyrimidine ring.

  • Step 1: Synthesis of Pyrimidine Core

      Reagents: Ammonium acetate, formamide

      Conditions: Reflux in acetic acid

  • Step 2: Electrophilic Aromatic Substitution

      Reagents: 4-chlorobenzene, 2,4-dichlorobenzene, aluminum chloride (AlCl₃)

      Conditions: Anhydrous conditions, room temperature

  • Step 3: Carboxylation

      Reagents: Carbon dioxide (CO₂), base (e.g., sodium hydroxide)

      Conditions: High pressure, elevated temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions

    Substitution: Nucleophiles such as amines or thiols, basic conditions

Major Products

    Oxidation Products: Quinones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Medicine

Medicinally, derivatives of this compound are investigated for their anti-inflammatory, antiviral, and anticancer properties. The presence of chlorophenyl groups enhances its binding affinity to certain biological targets, making it a promising lead compound.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-Pyrimidinecarboxylic acid
  • 4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid
  • 5-(4-bromophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-2-Pyrimidinecarboxylic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups. This dual substitution pattern enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H9Cl3N2O2

Molecular Weight

379.6 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C17H9Cl3N2O2/c18-10-3-1-9(2-4-10)13-8-21-16(17(23)24)22-15(13)12-6-5-11(19)7-14(12)20/h1-8H,(H,23,24)

InChI Key

KWLXAZQQCTWWMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)C(=O)O)Cl

Origin of Product

United States

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